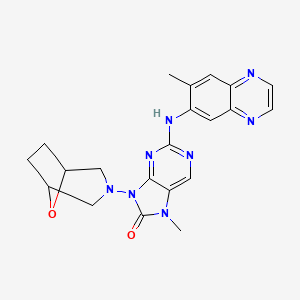

DNA-PK-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H22N8O2 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

7-methyl-2-[(7-methylquinoxalin-6-yl)amino]-9-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)purin-8-one |

InChI |

InChI=1S/C21H22N8O2/c1-12-7-16-17(23-6-5-22-16)8-15(12)25-20-24-9-18-19(26-20)29(21(30)27(18)2)28-10-13-3-4-14(11-28)31-13/h5-9,13-14H,3-4,10-11H2,1-2H3,(H,24,25,26) |

InChI Key |

BIXRNGNRPTYYQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=CN=C2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)N5CC6CCC(C5)O6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DNA-PK Inhibitors: A Focus on the Well-Characterized Compound NU7441

Disclaimer: Publicly available, in-depth technical data, including specific IC50 values and detailed experimental protocols for the compound designated "DNA-PK-IN-5," is limited. Information is primarily available through chemical suppliers and references a patent (WO2021204111A1) without extensive peer-reviewed characterization in the public domain. To fulfill the core requirements of this technical guide, we will focus on the potent and extensively studied DNA-PK inhibitor, NU7441 (KU-57788) , as a representative example of this class of molecules.

This guide provides a comprehensive overview of the mechanism of action of NU7441, its effects on cellular signaling pathways, and detailed experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of the DNA-Dependent Protein Kinase (DNA-PK)

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] DNA-PK is a holoenzyme composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[1][3] The process is initiated when the Ku70/80 heterodimer recognizes and binds to the broken DNA ends.[3][4] This complex then recruits DNA-PKcs, leading to the activation of its serine/threonine kinase activity.[3] Activated DNA-PKcs phosphorylates a variety of downstream targets, including itself (autophosphorylation), which is crucial for the subsequent processing and ligation of the DNA ends by other NHEJ factors like XRCC4 and DNA Ligase IV.[1][4]

NU7441 acts as a potent and selective inhibitor of DNA-PKcs.[5] By binding to the ATP-binding site of the kinase domain, NU7441 prevents the phosphorylation of downstream substrates, effectively stalling the NHEJ repair process.[5][6] This inhibition of DNA repair leads to the accumulation of unresolved DSBs, which can trigger cell cycle arrest and, ultimately, apoptosis.[7][8]

Quantitative Data for NU7441

The following tables summarize the key quantitative data for the activity of NU7441 from in vitro and cellular assays.

| In Vitro Kinase Inhibition | |

| Target | IC50 |

| DNA-PK | 14 nM[5] |

| mTOR | 1.7 µM[5][9] |

| PI3K | 5.0 µM[5][9] |

| Cellular Activity | |

| Assay | IC50 / Effect |

| Inhibition of IR-induced DNA-PK activity in cells | 0.17-0.25 µM[10] |

| Inhibition of DNA-PK in cell lines | ~0.3 µM[11] |

| Sensitization to Ionizing Radiation (DMR90) | 3.0 - 3.6-fold[7] |

| Sensitization to Doxorubicin | 2 - 13-fold[7][10] |

| Sensitization to Etoposide | 1.8 - 12-fold[7] |

Signaling Pathways and Cellular Effects

The inhibition of DNA-PK by NU7441 initiates a cascade of cellular events, primarily centered around the DNA damage response.

DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

Caption: The DNA-PK signaling pathway in non-homologous end joining (NHEJ).

Mechanism of Action of NU7441

Caption: The mechanism of action of NU7441, leading to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of NU7441 are provided below.

In Vitro DNA-PK Kinase Assay (ADP-Glo™ Format)

This assay measures the amount of ADP produced during the kinase reaction, which is proportional to the kinase activity.

Materials:

-

Purified DNA-PK enzyme

-

DNA-PK substrate peptide

-

DNA-PK activation buffer

-

Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[12]

-

ATP

-

NU7441 (or other inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of NU7441 in DMSO.

-

In a multiwell plate, add the diluted NU7441 or DMSO (vehicle control).

-

Add the DNA-PK enzyme, substrate peptide, and activation buffer to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for 60 minutes.[12]

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.[12]

-

Convert the generated ADP to ATP by adding the Kinase Detection Reagent and incubate for 30 minutes.[12]

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.

Cellular Proliferation and Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., SW620, LoVo)

-

Complete cell culture medium

-

NU7441

-

DNA damaging agent (e.g., doxorubicin, etoposide) or ionizing radiation source

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of NU7441, the DNA damaging agent, or a combination of both. For radiation experiments, add NU7441 one hour before irradiation.[5]

-

Incubate the cells for the desired period (e.g., 72 hours).

-

Add MTT solution to each well to a final concentration of 0.45-0.5 mg/ml and incubate for 1-4 hours at 37°C.[13]

-

Add the solubilization solution to dissolve the formazan crystals.[13]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Immunofluorescence for γH2AX Foci

This assay visualizes the presence of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.

Materials:

-

Cells grown on coverslips

-

NU7441

-

Ionizing radiation source or DNA damaging agent

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Treat cells with NU7441 and/or a DNA damaging agent.

-

At various time points post-treatment, fix the cells with PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.

-

Quantify the number of foci per cell. An increase in the persistence of foci in NU7441-treated cells indicates inhibition of DNA repair.[5]

Experimental Workflow for Assessing Radiosensitization by NU7441

Caption: A typical experimental workflow for evaluating the radiosensitizing effects of NU7441.

References

- 1. DNA-Dependent Protein Kinase in Non-Homologous End Joining | Encyclopedia MDPI [encyclopedia.pub]

- 2. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. promega.com.cn [promega.com.cn]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Synthesis of DNA-PK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of inhibitors targeting the DNA-dependent protein kinase (DNA-PK). Given the critical role of DNA-PK in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, its inhibition represents a promising strategy in cancer therapy, particularly in combination with radiation or chemotherapy. This document details the signaling pathway, experimental protocols for inhibitor identification and characterization, and quantitative data for representative inhibitors.

The DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

DNA-PK is a serine/threonine protein kinase that is a key component of the NHEJ pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. The DNA-PK holoenzyme consists of a large catalytic subunit, DNA-PKcs, and the Ku70/80 heterodimer. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends. This is followed by the recruitment of the DNA-PKcs to form the active DNA-PK complex. The kinase activity of DNA-PKcs is then stimulated, leading to the phosphorylation of various downstream targets, including itself (autophosphorylation), to facilitate the recruitment of other NHEJ factors and the subsequent ligation of the DNA ends.

Discovery and Synthesis of DNA-PK Inhibitors

The discovery of DNA-PK inhibitors has largely focused on targeting the ATP-binding site of the DNA-PKcs kinase domain. More recently, a novel class of inhibitors that target the interaction between the Ku heterodimer and DNA has been described.

ATP-Competitive Inhibitors: The Example of NU7441

NU7441 (also known as KU-57788) is a potent and selective inhibitor of DNA-PK.[1][2] It belongs to the chromen-4-one series of compounds and acts as an ATP-competitive inhibitor.

Synthesis of NU7441:

The synthesis of NU7441 involves a multi-step process. A key step is the reaction of a substituted chromen-4-one precursor with a dibenzothiophene derivative. The morpholine group is introduced to enhance solubility and cellular permeability.

Ku-DNA Binding Inhibitors (Ku-DBis)

A newer approach to inhibiting DNA-PK involves preventing the initial recognition of DNA breaks by the Ku70/80 heterodimer.[3][4] These Ku-DNA binding inhibitors (Ku-DBis) have a distinct mechanism of action compared to ATP-competitive inhibitors.

Discovery of Ku-DBis:

Ku-DBis were identified through screening campaigns designed to find small molecules that disrupt the interaction between Ku and DNA.[3] These compounds were then optimized to improve their potency and cellular activity.

Quantitative Data for Representative DNA-PK Inhibitors

The following tables summarize the in vitro potency and selectivity of representative DNA-PK inhibitors.

Table 1: In Vitro Potency of DNA-PK Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| NU7441 | DNA-PK | 14 | [1][2] |

| Wortmannin | DNA-PK | 16 | [5] |

| Ku-DBi (representative) | DNA-PK | (nanomolar range) | [6] |

Table 2: Kinase Selectivity of NU7441

| Kinase | IC50 (µM) | Reference |

| DNA-PK | 0.014 | [1] |

| mTOR | 1.7 | [1] |

| PI3K | 5 | [1] |

| ATM | >100 | [2] |

| ATR | >100 | [2] |

Experimental Protocols

The discovery and characterization of DNA-PK inhibitors rely on a series of in vitro and cell-based assays.

DNA-PK Kinase Activity Assay

This assay measures the ability of a compound to inhibit the phosphotransferase activity of the DNA-PK enzyme.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing DNA-PK enzyme, a peptide substrate (e.g., DNA-PK Peptide Substrate, EPPLSQEAFADLWKK), and sheared calf thymus DNA (as a DNA activator) in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[7]

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).[7]

-

Detection: Measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a variety of methods, such as the ADP-Glo™ Kinase Assay, which converts ADP to ATP and then measures the ATP level via a luciferase-based reaction.[7]

-

Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cellular Non-Homologous End Joining (NHEJ) Assay

This assay assesses the ability of a compound to inhibit the NHEJ pathway in a cellular context.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.[8]

-

Transfection: Co-transfect the cells with a reporter plasmid (e.g., a plasmid containing a disrupted GFP gene with an I-SceI recognition site) and an I-SceI expression plasmid to induce a site-specific double-strand break.[8]

-

Compound Treatment: Treat the transfected cells with the test compound at various concentrations.

-

Incubation: Incubate the cells for a sufficient period to allow for DNA repair (typically 24-48 hours).

-

Flow Cytometry: Analyze the cells by flow cytometry to quantify the percentage of GFP-positive cells, which represents the frequency of successful NHEJ repair.[8]

-

Data Analysis: Determine the effect of the compound on the efficiency of NHEJ.

Experimental Workflow for DNA-PK Inhibitor Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of DNA-PK inhibitors.

Conclusion

The inhibition of DNA-PK is a validated and actively pursued strategy in oncology drug development. This guide has provided a comprehensive overview of the discovery and synthesis of DNA-PK inhibitors, with a focus on both established ATP-competitive inhibitors like NU7441 and novel classes such as Ku-DBis. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in the field. Future efforts will likely focus on the development of inhibitors with improved selectivity and pharmacokinetic properties, as well as the identification of predictive biomarkers to guide their clinical application.

References

- 1. selleckchem.com [selleckchem.com]

- 2. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. promega.com.cn [promega.com.cn]

- 8. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells Using GFP-Based Reporter Systems [jove.com]

In-Depth Technical Guide: DNA-PK-IN-5 and its Target Protein, DNA-PKcs

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA-PK-IN-5 is a potent inhibitor targeting the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a crucial enzyme in the cellular DNA damage response. DNA-PKcs plays a central role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PKcs, this compound significantly curtails the ability of tumor cells to repair DNA damage, leading to the induction of apoptosis. This mechanism of action makes this compound a promising candidate for enhancing the efficacy of radiotherapy and chemotherapy, overcoming drug resistance, and improving the treatment of various solid and hematological tumors.

This technical guide provides a comprehensive overview of this compound, its target protein DNA-PKcs, relevant signaling pathways, and detailed experimental protocols for its characterization.

Core Target: DNA-Dependent Protein Kinase Catalytic Subunit (DNA-PKcs)

DNA-PKcs, encoded by the PRKDC gene, is a serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[1] It forms a holoenzyme with the Ku70/Ku80 heterodimer, which recognizes and binds to the ends of double-stranded DNA breaks.[2] This binding event recruits and activates DNA-PKcs, initiating a signaling cascade that facilitates the repair of the damaged DNA.

The kinase activity of DNA-PKcs is essential for the NHEJ pathway. It phosphorylates a variety of downstream targets, including itself (autophosphorylation), to promote the recruitment of other repair factors and the subsequent ligation of the broken DNA ends.[2] Given its critical role in DNA repair, the inhibition of DNA-PKcs is a key strategy in cancer therapy to sensitize tumor cells to DNA-damaging agents.

Quantitative Data: Inhibitor Activity

The inhibitory potency of this compound and other well-characterized DNA-PK inhibitors is summarized in the table below. This data is essential for comparing the efficacy of different compounds and for designing experiments.

| Inhibitor | Target(s) | IC50 (nM) | Reference |

| This compound | DNA-PKcs | Data not publicly available (Proprietary to patent WO2021204111A1) | [3][4][5] |

| AZD7648 | DNA-PK | 0.6 | |

| NU7441 (KU-57788) | DNA-PK, mTOR, PI3K | 14 | |

| M3814 (Nedisertib) | DNA-PK | 46 | |

| CC-115 | DNA-PK, mTOR | 13 | |

| LY294002 | DNA-PK, PI3K, CK2 | 1400 | |

| Wortmannin | DNA-PK, PI3K, ATM | 16 |

Signaling Pathways

DNA-PKcs is a central node in the DNA Damage Response (DDR) network, primarily orchestrating the Non-Homologous End Joining (NHEJ) pathway.

Non-Homologous End Joining (NHEJ) Pathway

The NHEJ pathway is the main cellular mechanism for repairing DNA double-strand breaks throughout the cell cycle. The key steps involving DNA-PKcs are outlined below.

DNA Damage Response (DDR) Signaling

Upon DNA damage, a broader signaling cascade is initiated to arrest the cell cycle and coordinate repair. DNA-PKcs, along with other PIKK family members like ATM and ATR, plays a pivotal role in this response.

Experimental Protocols

In Vitro DNA-PK Kinase Assay (Radiometric)

This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific peptide substrate by DNA-PK.

Materials:

-

Purified recombinant DNA-PKcs and Ku70/80

-

DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)

-

[γ-³²P]ATP

-

Kinase reaction buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Activating DNA (e.g., sheared calf thymus DNA)

-

This compound or other inhibitors

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, activating DNA, and the DNA-PK peptide substrate.

-

Add this compound at various concentrations to the reaction mixture.

-

Add purified DNA-PKcs/Ku70/80 enzyme to the mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 15-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cell-Based Assay for DNA-PK Inhibition (γH2AX Foci Formation)

This assay assesses the ability of an inhibitor to block the autophosphorylation of DNA-PKcs at Ser2056 and the subsequent phosphorylation of H2AX, a marker of DNA double-strand breaks.

Materials:

-

Cancer cell line of interest (e.g., HeLa, U2OS)

-

DNA-damaging agent (e.g., etoposide, ionizing radiation)

-

This compound or other inhibitors

-

Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-γH2AX (Ser139)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Microscopy imaging system

Procedure:

-

Seed cells on coverslips or in imaging plates.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce DNA damage by treating with a DNA-damaging agent.

-

Fix, permeabilize, and block the cells.

-

Incubate with primary antibodies overnight at 4°C.

-

Incubate with fluorescently labeled secondary antibodies.

-

Mount the coverslips with a DAPI-containing mounting medium.

-

Acquire images using a fluorescence microscope.

-

Quantify the number and intensity of γH2AX foci per nucleus.

-

Determine the concentration-dependent reduction in foci formation to assess inhibitor activity.

Western Blotting for Phospho-DNA-PKcs

This method is used to detect the phosphorylation status of DNA-PKcs in cell lysates.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-DNA-PKcs (e.g., Ser2056), anti-total DNA-PKcs

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize the phospho-DNA-PKcs signal to the total DNA-PKcs signal to determine the extent of inhibition.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for characterizing a novel DNA-PK inhibitor.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its ability to inhibit the central DNA repair protein, DNA-PKcs, holds great promise for enhancing the efficacy of existing cancer treatments. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with the necessary tools to further investigate the potential of this compound and other inhibitors of this critical signaling pathway. Through continued research, the therapeutic benefits of targeting DNA-PK can be fully realized for the treatment of a wide range of malignancies.

References

DNA-PK-IN-5: A Technical Review of a Potent DNA-PK Inhibitor

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular DNA damage response (DDR). As a key component of the non-homologous end joining (NHEJ) pathway, it is responsible for repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1] The DNA-PK holoenzyme is a complex composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to broken DNA ends.[2] In many cancers, DNA-PK is overexpressed, contributing to therapeutic resistance against DNA-damaging agents like ionizing radiation and certain chemotherapies.[3][4] Consequently, inhibiting DNA-PK has emerged as a promising strategy to sensitize cancer cells to these treatments.

DNA-PK-IN-5 is a potent and selective inhibitor of DNA-PK.[5] By targeting the kinase activity of DNA-PKcs, this small molecule effectively disrupts the NHEJ repair pathway. This inhibition prevents the repair of lethal DSBs, leading to the accumulation of genomic damage and ultimately inducing apoptosis in tumor cells.[5] The primary therapeutic potential of this compound lies in its ability to enhance the efficacy of radiotherapy and chemotherapy, potentially overcoming acquired resistance in a variety of solid and hematological tumors.[5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, comparative biochemical data, relevant experimental protocols, and key signaling pathway interactions.

Data Presentation: Comparative Inhibitor Activity

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the activity of several well-characterized, potent DNA-PK inhibitors to provide a comparative context for researchers.

Table 1: Biochemical Potency of Selected DNA-PK Inhibitors

| Compound | DNA-PK IC50 (nM) | Target(s) | Notes | Reference(s) |

| AZD7648 | 0.6 | DNA-PK | Potent, selective, and orally active. | [6] |

| ZL-2201 | 1.0 | DNA-PK | Potent inhibitor. | [6] |

| PIK-75 | 2.0 | DNA-PK, p110α | Dual inhibitor. | [6] |

| KU-0060648 | 8.6 | DNA-PK, PI3Kα/β/δ | Dual inhibitor. | [6] |

| CC-115 | 13 | DNA-PK, mTOR | Dual mTOR/DNA-PK inhibitor. | [6] |

| NU7441 (KU-57788) | 14 | DNA-PK | Highly potent and selective versus PI3K. | [7] |

| BAY-8400 | 81 | DNA-PK | Orally active and selective. | [6] |

| NU7026 | 230 | DNA-PK | Selective versus PI3K, ATM, and ATR. | [6][7] |

| AMA-37 | 270 | DNA-PK | ATP-competitive inhibitor. | [6] |

Table 2: Cellular Activity and Kinase Selectivity of Selected DNA-PK Inhibitors

| Compound | Cellular Assay IC50 (nM) | Selectivity Profile (IC50 in nM) | Notes | Reference(s) |

| CC-115 | 138 (PC-3 cell proliferation) | DNA-PK (13), mTOR (21) | Blocks both mTORC1 and mTORC2 signaling. | [6] |

| PI-103 | Not specified | p110α (2), p110β (3), p110δ (3), p110γ (15), DNA-PK (23), mTOR (30) | Multi-targeted PI3K/DNA-PK/mTOR inhibitor. | [7] |

| NU7441 | Not specified | DNA-PK (14), mTOR (1700), PI3K (5000) | Over 100-fold selectivity for DNA-PK over mTOR and PI3K. | [7] |

| Torin 2 | EC50: DNA-PK (118), ATM (28), ATR (35) | mTOR (0.25) | Potent mTOR inhibitor with activity against PIKK family kinases. | [7] |

Experimental Protocols

Characterizing a DNA-PK inhibitor like this compound involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

In Vitro DNA-PK Kinase Activity Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a specific substrate by the DNA-PK enzyme.

Methodology:

-

Reaction Setup: Prepare a reaction mixture in a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT) containing the DNA-PK enzyme (holoenzyme of DNA-PKcs and Ku70/80), a peptide substrate (e.g., a p53-based peptide), and activating calf thymus DNA.

-

Inhibitor Addition: Add serial dilutions of this compound (or vehicle control, e.g., DMSO) to the reaction wells and pre-incubate with the enzyme for 15-30 minutes at room temperature.

-

Initiation: Start the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

-

Incubation: Incubate the reaction at 30°C or 37°C for a defined period (e.g., 15-60 minutes).

-

Termination: Stop the reaction by adding a strong acid, such as 30% acetic acid.

-

Quantification: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper multiple times in phosphoric acid to remove unincorporated ATP. Measure the incorporated radioactivity on the peptide substrate using a scintillation counter or a phosphorimager.

-

Data Analysis: Calculate the percentage of inhibition at each drug concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: DNA Damage-Induced γH2AX Foci Formation

This immunofluorescence-based assay measures the inhibition of DNA-PK's signaling activity within the cell by quantifying the phosphorylation of histone H2AX, a key downstream marker of DNA double-strand breaks.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, U2OS) onto glass coverslips or in multi-well imaging plates and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

-

Induce DNA Damage: Expose the cells to a DNA-damaging agent, typically ionizing radiation (IR) at a dose of 2-10 Gy, or a radiomimetic chemical like etoposide.

-

Recovery: Allow the cells to recover for a specified time (e.g., 30 minutes to 1 hour) post-damage to allow for H2AX phosphorylation.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.25% Triton X-100 in PBS.

-

Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS). Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX, Ser139). Following washes, incubate with a fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using automated image analysis software.

-

Data Analysis: Determine the dose-dependent effect of this compound on the formation of γH2AX foci. A reduction in foci number or intensity indicates inhibition of the DNA damage signaling cascade.

Mandatory Visualizations

DNA-PK Signaling in Non-Homologous End Joining (NHEJ)

The diagram below illustrates the central role of DNA-PK in the NHEJ pathway for repairing DNA double-strand breaks and highlights the point of intervention for inhibitors like this compound.

Caption: DNA-PK activation cascade in NHEJ and the mechanism of its inhibition.

Experimental Workflow for DNA-PK Inhibitor Characterization

This workflow outlines the logical progression of experiments, from initial biochemical screening to cellular and functional assays, used to validate a novel DNA-PK inhibitor.

Caption: A typical discovery workflow for characterizing a novel DNA-PK inhibitor.

References

- 1. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

- 2. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. researchgate.net [researchgate.net]

- 5. cymitquimica.com [cymitquimica.com]

- 6. abmole.com [abmole.com]

- 7. selleckchem.com [selleckchem.com]

The Role of DNA-PK Inhibitor NU7441 in DNA Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA damage, playing a central role in the non-homologous end joining (NHEJ) pathway. NHEJ is the primary mechanism for repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. The catalytic subunit of DNA-PK (DNA-PKcs) is a serine/threonine protein kinase that, when activated by DNA ends, phosphorylates a variety of downstream targets to facilitate DNA repair. Given its crucial role in cell survival following DNA damage, DNA-PK has emerged as a promising target for cancer therapy. Inhibiting DNA-PK can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. This technical guide focuses on a representative and well-characterized DNA-PK inhibitor, NU7441, to provide an in-depth understanding of the role of DNA-PK inhibitors in DNA repair. NU7441 is a potent and selective inhibitor of DNA-PK, and this document will detail its mechanism of action, provide quantitative data on its activity, outline key experimental protocols for its study, and visualize its impact on cellular signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data for the DNA-PK inhibitor NU7441, including its inhibitory activity against DNA-PK and other kinases, as well as its effects in combination with chemotherapeutic agents.

Table 1: In Vitro Inhibitory Activity of NU7441

| Target | IC50 | Assay Type | Reference |

| DNA-PK | 14 nM | Cell-free | [1][2][3][4] |

| PI3K | 5 µM | Cell-free | [1][3][4] |

| mTOR | 1.7 µM | Cell-free | [1][3] |

Table 2: Cellular IC50 Values of NU7441 and Chemotherapeutic Agents in A549 Cells

| Compound | IC50 | Reference |

| NU7441 | 0.8 µM | [5] |

| Amrubicin (AMR) | 3.1 µM | [5] |

| Irinotecan (CPT-11) | 27 µM | [5] |

| Paclitaxel (PTX) | 7.5 nM | [5] |

Table 3: Sensitization Enhancement by NU7441 in Human Colon Cancer Cells

| Cell Line | Treatment | Dose Modification Ratio (DMR90) | Reference |

| SW620 | Ionizing Radiation + 1 µM NU7441 | 3.6 | [6] |

| LoVo | Ionizing Radiation + 1 µM NU7441 | 3.0 | [6] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of DNA-PK inhibitors like NU7441.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment.

Protocol:

-

Seed exponentially growing cells (e.g., SW620, LoVo) in 6-well plates or 6-cm dishes at a density determined to yield approximately 50-100 colonies per well/dish.

-

Allow cells to attach for 24 hours.

-

For radiosensitization studies, add NU7441 (e.g., 0.5 µM or 1.0 µM) to the cell culture medium 1 hour before irradiation.[1]

-

Expose cells to varying doses of ionizing radiation (e.g., X-rays at 2.9 Gy/min).[1]

-

Following irradiation, incubate the cells in the continued presence of NU7441 for a further 16 hours.[1]

-

For chemosensitization, expose cells to a cytotoxic agent (e.g., doxorubicin) with or without NU7441 for 16 hours.[1]

-

After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the surviving fraction for each treatment by normalizing the plating efficiency of treated cells to that of untreated control cells.

γH2AX Foci Formation Assay

This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks. The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs.

Protocol:

-

Seed cells on coverslips in a multi-well plate and allow them to attach overnight.

-

Treat cells with ionizing radiation or a chemotherapeutic agent in the presence or absence of NU7441.

-

At various time points post-treatment (e.g., 30 minutes, 4 hours, 16 hours, 24 hours), wash the cells with PBS and fix with 4% paraformaldehyde or ice-cold methanol.[6]

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific antibody binding with a blocking buffer (e.g., PBS containing 10% goat serum and 0.3% Triton X-100) for 1 hour at room temperature.

-

Incubate the cells with a primary antibody against γH2AX (e.g., anti-γ-H2AXser139) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[6]

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.[6]

-

Wash the cells three times with PBS and mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope and capture images.

-

Quantify the number of γH2AX foci per cell using image analysis software. An increase in the persistence of foci in NU7441-treated cells indicates inhibition of DNA repair.[1]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.

Protocol:

-

Seed cells in culture dishes and allow them to grow to an asynchronous population.

-

Treat the cells with the desired compounds (e.g., NU7441, etoposide, doxorubicin) or ionizing radiation for a specified period (e.g., 16 hours).[6]

-

Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol while vortexing gently. Store the fixed cells at 4°C.[6]

-

Before analysis, centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

Incubate the cells for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting DNA content histogram is used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the DNA-PK signaling pathway and a typical experimental workflow for evaluating a DNA-PK inhibitor.

Caption: DNA-PK signaling in the Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of NU7441.

Caption: Experimental workflow for evaluating the effects of a DNA-PK inhibitor like NU7441.

Conclusion

The DNA-PK inhibitor NU7441 serves as a powerful tool for studying the intricacies of the NHEJ DNA repair pathway and as a promising therapeutic agent for enhancing the efficacy of conventional cancer treatments. By potently and selectively inhibiting the kinase activity of DNA-PKcs, NU7441 effectively blocks the repair of DNA double-strand breaks, leading to the persistence of DNA damage, cell cycle arrest, and ultimately, increased cell death in cancer cells. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the role of DNA-PK inhibitors in DNA repair and to advance their development as novel anti-cancer therapies. The continued exploration of compounds like NU7441 will undoubtedly deepen our understanding of DNA damage response pathways and pave the way for more effective and targeted cancer treatments.

References

- 1. selleckchem.com [selleckchem.com]

- 2. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]

- 3. selleckchem.com [selleckchem.com]

- 4. NU 7441 [bio-gems.com]

- 5. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Preliminary Efficacy of DNA-PK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy of DNA-dependent protein kinase (DNA-PK) inhibitors, with a focus on the core data and methodologies relevant to preclinical assessment. While information on a specific inhibitor designated "DNA-PK-IN-5" is emerging, this document leverages publicly available data from extensively studied potent and selective DNA-PK inhibitors, such as AZD7648 and M3814 (peposertib), to provide a representative and detailed understanding of this class of therapeutic agents. This compound is described as a potent inhibitor of DNA-PK that hinders tumor DNA repair, induces apoptosis, and enhances radiotherapy, positioning it within the broader landscape of next-generation DNA-PK inhibitors.[1][2]

Core Concept: Targeting the DNA Damage Response

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3][4] In many cancers, this pathway is upregulated, contributing to resistance to DNA-damaging therapies like radiation and certain chemotherapies.[5] By inhibiting DNA-PK, these novel therapeutic agents aim to prevent cancer cells from repairing induced DNA damage, leading to increased cell death and sensitization to standard cancer treatments.[6][7]

Quantitative Data on DNA-PK Inhibitor Efficacy

The following tables summarize key quantitative data for representative potent and selective DNA-PK inhibitors, providing a benchmark for the expected efficacy profile of compounds like this compound.

| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| AZD7648 | DNA-PK | 0.6 | Cell-free | Kinase Assay | [8] |

| M3814 (Peposertib) | DNA-PK | <3 | Cell-free | Kinase Assay | [8] |

| NU7441 | DNA-PK | 14 | Cell-free | Kinase Assay | [9] |

| VX-984 | DNA-PK | Not Specified | Various Cancer Cells | Cellular Assays | [9] |

| DA-143 | DNA-PKcs | 2.5 | Cell-free | Kinase Assay | [10] |

| CC-115 | DNA-PK / mTOR | 13 / 21 | Cell-free | Kinase Assay | [8] |

Table 1: In Vitro Potency of Selected DNA-PK Inhibitors.

| Inhibitor Combination | Cell Line | Sensitization Enhancement Ratio (SER) | Treatment | Reference |

| AZD7648 + Radiation | FaDu (human H&N cancer) | >2.0 | In vitro clonogenic survival | [3] |

| AZD7648 + Doxorubicin | Multiple | Synergistic | In vitro and in vivo | [6] |

| M3814 + Radiation | SW837 (human rectal cancer) | Significant Decrease in Viability | In vitro viability assay | [11] |

| NU7441 + Etoposide | SW620 (human colon cancer) | 2-fold increase in tumor growth delay | In vivo xenograft model | [12] |

Table 2: In Vitro and In Vivo Chemosensitization and Radiosensitization by DNA-PK Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and interpretation of DNA-PK inhibitor efficacy. Below are representative protocols for key experiments.

In Vitro DNA-PK Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on DNA-PK enzymatic activity.

-

Reagents and Materials:

-

Purified human DNA-PK enzyme

-

Biotinylated peptide substrate

-

P-ATP or fluorescently labeled ATP analog32 -

Kinase reaction buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Test inhibitor (e.g., this compound) at various concentrations

-

Streptavidin-coated plates

-

Scintillation counter or fluorescence plate reader

-

-

Procedure:

-

The test inhibitor is pre-incubated with the DNA-PK enzyme in the kinase reaction buffer.

-

The kinase reaction is initiated by the addition of the peptide substrate and

P-ATP.32 -

The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at 30°C.

-

The reaction is stopped, and the mixture is transferred to streptavidin-coated plates to capture the biotinylated peptide substrate.

-

Unincorporated

P-ATP is washed away.32 -

The amount of incorporated

P is quantified using a scintillation counter.32 -

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Cellular Assay for NHEJ Activity

This assay measures the ability of a DNA-PK inhibitor to block the repair of DNA double-strand breaks via the NHEJ pathway in living cells.

-

Reagents and Materials:

-

Reporter plasmid with a site for a specific restriction enzyme that induces a DSB (e.g., pEGFP-Pem1-Ad2)

-

Restriction enzyme (e.g., I-SceI)

-

Human cancer cell line (e.g., U2OS)

-

Transfection reagent

-

Flow cytometer

-

Test inhibitor (e.g., this compound)

-

-

Procedure:

-

Cells are co-transfected with the reporter plasmid and a plasmid expressing the I-SceI enzyme.

-

Following transfection, cells are treated with the test inhibitor at various concentrations.

-

The I-SceI enzyme creates a DSB in the reporter plasmid.

-

Functional NHEJ repairs the break, leading to the expression of a reporter protein (e.g., GFP).

-

After a set incubation period (e.g., 48-72 hours), the percentage of GFP-positive cells is quantified by flow cytometry.

-

A decrease in the percentage of GFP-positive cells indicates inhibition of NHEJ.

-

In Vivo Xenograft Studies

These studies evaluate the efficacy of a DNA-PK inhibitor in a living organism, often in combination with radiotherapy or chemotherapy.

-

Reagents and Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line for tumor implantation (e.g., FaDu, SW620)

-

Test inhibitor (e.g., AZD7648) formulated for in vivo administration

-

Chemotherapeutic agent (e.g., doxorubicin) or access to an irradiator

-

Calipers for tumor measurement

-

-

Procedure:

-

Human cancer cells are subcutaneously implanted into the flanks of immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, inhibitor alone, chemotherapy/radiation alone, combination).

-

The test inhibitor is administered according to a predetermined schedule and route (e.g., oral gavage daily).

-

Chemotherapy or radiation is administered as a single dose or in a fractionated schedule.

-

Tumor volume is measured regularly using calipers.

-

Efficacy is determined by comparing tumor growth delay or regression in the combination treatment group to the single-agent and vehicle control groups.

-

Toxicity is monitored by measuring animal body weight and observing general health.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes related to DNA-PK inhibition.

Caption: DNA-PK Signaling in Non-Homologous End Joining (NHEJ).

Caption: In Vivo Xenograft Study Workflow.

Caption: Logic of Therapeutic Sensitization by DNA-PK Inhibition.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. abmole.com [abmole.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DNA-PK-IN-5 in Apoptosis Induction: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. In many cancers, the upregulation of DNA-PK contributes to therapeutic resistance by enhancing the repair of DNA damage induced by radiation and chemotherapy. Consequently, the inhibition of DNA-PK has emerged as a promising strategy to sensitize cancer cells to existing treatments and induce apoptosis. This technical guide focuses on DNA-PK-IN-5, a potent and selective inhibitor of DNA-PK, and explores its role in the induction of apoptosis. Due to the limited availability of detailed public data on this compound, this document will also draw upon data from the well-characterized and highly selective DNA-PK inhibitor, AZD-7648, as a surrogate to illustrate the broader mechanisms and potential of this class of inhibitors.

Introduction to DNA-PK and Its Role in Cancer

The DNA-dependent protein kinase catalytic subunit (DNA-PKcs) is a serine/threonine protein kinase that, in conjunction with the Ku70/80 heterodimer, forms the active DNA-PK complex. This complex is rapidly recruited to the sites of DNA double-strand breaks, where it initiates the NHEJ repair cascade. By facilitating the repair of these cytotoxic lesions, DNA-PK plays a crucial role in maintaining genomic integrity.

However, in the context of cancer, elevated DNA-PK activity can be a double-edged sword. While it protects normal cells from DNA damage, it also enables cancer cells to survive the DNA-damaging effects of genotoxic therapies. Overexpression of DNA-PK has been observed in various tumor types and is often associated with a poor prognosis and resistance to treatment. Therefore, targeting DNA-PK with small molecule inhibitors presents a rational approach to cancer therapy.

This compound: A Potent Inhibitor of DNA-PK

This compound is a potent and selective inhibitor of DNA-PK, with a reported IC50 value of 23 nM. Its primary mechanism of action is the inhibition of the catalytic activity of DNA-PKcs. By blocking this activity, this compound prevents the phosphorylation of downstream targets in the NHEJ pathway, effectively halting the repair of DNA double-strand breaks. This leads to an accumulation of DNA damage, which can trigger cell cycle arrest and, ultimately, apoptosis.

Apoptosis Induction Pathways

The inhibition of DNA-PK by compounds like this compound can induce apoptosis through several interconnected pathways:

-

Accumulation of DNA Damage: The most direct mechanism is the accumulation of unrepaired DNA double-strand breaks. This sustained DNA damage signal can activate intrinsic apoptotic pathways.

-

p53-Dependent Apoptosis: In cells with functional p53, the accumulation of DNA damage leads to the activation and stabilization of the p53 tumor suppressor protein. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as PUMA and BAX, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.

-

p53-Independent Apoptosis: In cancer cells with mutated or deficient p53, DNA-PK inhibition can still induce apoptosis. The persistent DNA damage can lead to mitotic catastrophe, a form of cell death that occurs during mitosis due to the presence of damaged chromosomes.

-

Synergy with DNA-Damaging Agents: The efficacy of DNA-PK inhibitors is significantly enhanced when used in combination with radiotherapy or chemotherapeutic agents that induce DNA double-strand breaks (e.g., doxorubicin, etoposide). By preventing the repair of these lesions, the inhibitor lowers the threshold for apoptosis induction by the primary therapeutic agent.

Below is a diagram illustrating the central role of DNA-PK in DNA repair and how its inhibition leads to apoptosis.

Figure 1. Simplified signaling pathway of DNA-PK inhibition leading to apoptosis.

Quantitative Data on DNA-PK Inhibition and Apoptosis

| Inhibitor | Cell Line | IC50 (nM) | Apoptosis Induction | Cell Cycle Arrest | Reference |

| This compound | Not Specified | 23 | Induces apoptosis | Not Specified | Supplier Data |

| AZD-7648 | Various Cancer Cell Lines | 0.6 | Significant increase in apoptotic cells | G2/M arrest | [1][2] |

| LAMA-84 (CML) | Not Specified | 5.3-fold increase in early apoptosis | G0/G1 arrest | [1] | |

| K-562 (CML) | Not Specified | 2.6-fold increase in early apoptosis | Not Specified | [1] |

Table 1: Summary of in vitro efficacy of DNA-PK inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of apoptosis induction by DNA-PK inhibitors. Below are representative protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the DNA-PK inhibitor (e.g., this compound or AZD-7648) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the DNA-PK inhibitor at the desired concentration and time point.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Figure 2. Experimental workflow for the Annexin V/PI apoptosis assay.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, p53, γH2AX) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound and other selective DNA-PK inhibitors represent a promising class of anti-cancer agents. By targeting a key enzyme in the DNA damage response, these compounds can effectively induce apoptosis, particularly in combination with conventional cancer therapies. While the publicly available data for this compound is currently limited, the extensive research on similar molecules like AZD-7648 strongly supports the therapeutic potential of this approach. Future preclinical and clinical studies on this compound are warranted to fully elucidate its efficacy, safety profile, and the patient populations most likely to benefit from this targeted therapy. Further research should also focus on identifying predictive biomarkers to guide the clinical application of DNA-PK inhibitors.

References

Methodological & Application

Application Notes and Protocols: DNA-PK-IN-5 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its catalytic subunit, DNA-PKcs, is a serine/threonine protein kinase that plays a central role in orchestrating the repair process. Inhibition of DNA-PK has emerged as a promising therapeutic strategy to enhance the efficacy of radiation and chemotherapy in cancer treatment by preventing tumor cells from repairing DNA damage, ultimately leading to apoptosis. DNA-PK-IN-5 is a potent and specific inhibitor of DNA-PKcs. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in a cellular context.

Signaling Pathway

The following diagram illustrates the central role of DNA-PK in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks.

Caption: DNA-PK activation and inhibition in the NHEJ pathway.

Experimental Workflow

The general workflow for assessing the cell-based activity of this compound involves inducing DNA damage, treating cells with the inhibitor, and subsequently measuring the extent of DNA repair or the activation of downstream signaling events.

Caption: General workflow for this compound cell-based assays.

Key Experimental Protocols

Quantification of DNA-PKcs Autophosphorylation (Ser2056) by Western Blot

This assay directly measures the inhibition of DNA-PKcs kinase activity by assessing its autophosphorylation at serine 2056, a key marker of its activation in response to DNA damage.

Materials:

-

Cell line (e.g., HeLa, U2OS)

-

This compound

-

DNA damaging agent (e.g., Etoposide or Ionizing Radiation)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: Rabbit anti-phospho-DNA-PKcs (Ser2056), Mouse anti-DNA-PKcs, Mouse anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.

-

Induce DNA Damage: Treat cells with a DNA damaging agent. For example, treat with 10 µM Etoposide for 1 hour or expose to 10 Gy of ionizing radiation.

-

Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 1-2 hours before inducing DNA damage. Maintain the inhibitor in the media during and after damage induction.

-

Cell Lysis: After the desired incubation time post-damage (e.g., 1 hour), wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-DNA-PKcs and total DNA-PKcs. Normalize the phospho-signal to the total protein signal.

Data Presentation:

| This compound (nM) | p-DNA-PKcs (S2056) Intensity (Normalized) | Total DNA-PKcs Intensity (Normalized) |

| 0 (Vehicle) | 1.00 | 1.00 |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 | ||

| 1000 |

γ-H2AX Immunofluorescence Assay for DNA Damage Foci

This assay visualizes and quantifies DNA double-strand breaks by staining for phosphorylated histone H2AX (γ-H2AX), which forms foci at the sites of DNA damage. Inhibition of DNA-PK will lead to a persistence of these foci over time due to impaired repair.

Materials:

-

Cell line cultured on coverslips or in imaging-compatible plates

-

This compound

-

DNA damaging agent

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (0.25% Triton X-100 in PBS)

-

Blocking buffer (5% BSA in PBS)

-

Primary antibody: Rabbit anti-γ-H2AX (Ser139)

-

Alexa Fluor-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound and a DNA damaging agent as described in the Western blot protocol.

-

Fixation: At various time points after damage induction (e.g., 1, 4, 24 hours), wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.

-

Antibody Staining:

-

Incubate with anti-γ-H2AX antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with Alexa Fluor-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

-

Imaging: Wash three times with PBS, mount the coverslips, and image using a fluorescence microscope.

-

Data Analysis: Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ).

Data Presentation:

| Treatment | Time Post-Damage (hours) | Average γ-H2AX Foci per Cell (± SD) |

| Vehicle | 1 | |

| Vehicle | 4 | |

| Vehicle | 24 | |

| This compound (100 nM) | 1 | |

| This compound (100 nM) | 4 | |

| This compound (100 nM) | 24 |

Neutral Comet Assay for Direct Quantification of Double-Strand Breaks

The neutral comet assay (single-cell gel electrophoresis) directly visualizes and quantifies DNA double-strand breaks at the single-cell level. Under neutral pH conditions, relaxed and broken DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Materials:

-

Cell suspension

-

This compound

-

DNA damaging agent

-

Low melting point agarose

-

Lysis solution

-

Neutral electrophoresis buffer

-

DNA stain (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

Protocol:

-

Cell Treatment: Treat cells in suspension or as an adherent culture with this compound and a DNA damaging agent.

-

Cell Embedding: Mix a low number of cells (e.g., 1 x 10^5 cells/mL) with molten low melting point agarose and pipette onto a specialized comet slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.

-

Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer. Apply a voltage (typically 20-30V) for a defined period (e.g., 30-60 minutes).

-

Staining: After electrophoresis, gently rinse the slides and stain the DNA with a fluorescent dye.

-

Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify the percentage of DNA in the tail using specialized software.

Data Presentation:

| Treatment | Time Post-Damage (hours) | Average % DNA in Tail (± SD) |

| No Damage Control | - | |

| Vehicle | 1 | |

| Vehicle | 4 | |

| This compound (100 nM) | 1 | |

| This compound (100 nM) | 4 |

Conclusion

The described cell-based assays provide a comprehensive toolkit for characterizing the activity of the DNA-PK inhibitor, this compound. By directly measuring the phosphorylation of DNA-PKcs, visualizing the formation and resolution of DNA damage foci, and quantifying DNA double-strand breaks, researchers can effectively determine the potency and mechanism of action of this and other DNA-PK inhibitors in a cellular context. These protocols are essential for the preclinical evaluation of novel cancer therapeutics targeting the DNA damage response pathway.

Application Notes and Protocols for DNA-PK-IN-5 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2][3] In many cancers, the upregulation of DNA-PK activity contributes to resistance to DNA-damaging therapies such as radiotherapy and certain chemotherapies.[3] DNA-PK-IN-5 is a potent inhibitor of DNA-PK, designed to abrogate this repair mechanism, thereby sensitizing cancer cells to therapeutic agents and inducing apoptosis.[4][5][6] These application notes provide detailed protocols for the use of this compound in cancer cell line research.

Mechanism of Action

This compound functions by inhibiting the catalytic subunit of DNA-PK (DNA-PKcs). This inhibition prevents the autophosphorylation of DNA-PKcs and the subsequent phosphorylation of downstream targets essential for the NHEJ-mediated repair of DNA DSBs. By blocking this critical repair pathway, this compound leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis. When used in combination with radiation or DNA-damaging chemotherapeutics, this compound is expected to enhance their cytotoxic effects.

Caption: DNA-PK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and provides a template for researchers to populate with their own experimental data.

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (DNA-PK enzyme) | 23 nM | N/A (in vitro enzyme assay) | [6] |

| IC50 (Cell Viability) | User-determined | e.g., A549, HeLa, MCF7 | N/A |

| Optimal Concentration (Western Blot) | User-determined | e.g., A549, HeLa, MCF7 | N/A |

| Optimal Concentration (Clonogenic Assay) | User-determined | e.g., A549, HeLa, MCF7 | N/A |

| Sensitizer Enhancement Ratio (SER) | User-determined | e.g., A549, HeLa, MCF7 | N/A |

Experimental Protocols

Preparation of this compound Stock Solution

It is crucial to ensure the proper dissolution and storage of this compound to maintain its activity.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Warm the DMSO slightly to aid dissolution if necessary.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability Assay (MTS/MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

Caption: Workflow for a cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTS or MTT reagent

-

Plate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. It is recommended to start with a concentration range based on the known IC50 value (e.g., from 1 nM to 10 µM).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO vehicle control.

-

Incubate the plate for 48 to 72 hours.

-

Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the inhibitor concentration.

Western Blot for DNA Damage Marker (γH2AX)

This protocol assesses the effect of this compound on DNA damage, often in combination with a DNA-damaging agent.

Materials:

-

Cancer cell line of interest

-

6-well or 10 cm cell culture plates

-

This compound

-

DNA-damaging agent (e.g., ionizing radiation, etoposide)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX)

-

Primary antibody for a loading control (e.g., β-actin, GAPDH, or total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Pre-treat the cells with the desired concentration of this compound (e.g., 10-100 nM) for 1-2 hours.

-

Induce DNA damage by treating with a genotoxic agent or by irradiation.

-

Incubate for the desired time points (e.g., 1, 6, 24 hours) post-damage.

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

Clonogenic Survival Assay

This assay is the gold standard for determining the long-term reproductive viability of cells after treatment and is particularly useful for assessing radiosensitization.

Caption: Workflow for a clonogenic survival assay.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Source of ionizing radiation

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Protocol:

-

Harvest and count a single-cell suspension of the cancer cells.

-

Plate a specific number of cells (e.g., 200-1000 cells/well, dependent on the cell line and radiation dose) into 6-well plates.

-

Allow the cells to attach for several hours or overnight.

-

Pre-treat the cells with a non-toxic concentration of this compound (determined from cell viability assays) for 1-2 hours.

-

Irradiate the plates with varying doses of radiation (e.g., 0, 2, 4, 6 Gy).

-

Replace the medium with fresh medium (with or without this compound, depending on the experimental design) and incubate for 7-14 days, or until colonies are visible.

-

Wash the plates with PBS, fix the colonies with methanol or a similar fixative, and then stain with crystal violet solution.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. The Sensitizer Enhancement Ratio (SER) can be calculated to quantify the radiosensitizing effect of this compound.

Conclusion

This compound is a valuable tool for investigating the role of the NHEJ pathway in cancer cell survival and for exploring strategies to overcome therapeutic resistance. The protocols provided herein offer a framework for characterizing the activity of this inhibitor in various cancer cell lines. Researchers should optimize these protocols for their specific experimental systems to obtain the most reliable and informative results.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.com.cn [promega.com.cn]

- 6. cymitquimica.com [cymitquimica.com]

Application Notes and Protocols for In Vivo Experimental Design of a Novel DNA-PK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3][4] Its central role in DNA repair makes it a compelling target for cancer therapy. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[5][6] DNA-PK-IN-5 is a potent, small molecule inhibitor of DNA-PK, belonging to the aminopyrimidine class of compounds.[7] These application notes provide a representative framework for the in vivo experimental design and evaluation of this compound or other novel DNA-PK inhibitors.

Disclaimer: As specific in vivo data for this compound is not publicly available, the following protocols are based on established methodologies for other potent and selective DNA-PK inhibitors. Researchers must conduct dose-finding and toxicity studies to determine the optimal and safe dosage of any new chemical entity, including this compound, before initiating efficacy studies.

Mechanism of Action and Signaling Pathway